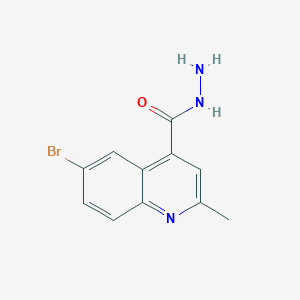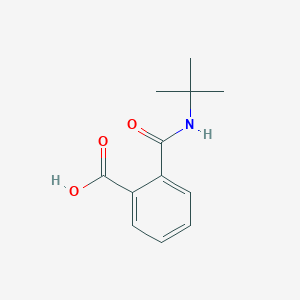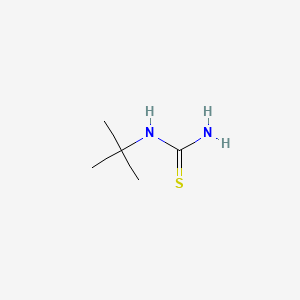
6-Bromo-2-methylquinoline-4-carbohydrazide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-bromo-2-methylquinoline derivatives involves complex reactions, including condensation and cyclization steps. One approach involves a condensation between β-keto esters and 4-bromoaniline, followed by a cyclization to form 6-bromoquinolin-2(1H)-one, a process known as the Knorr reaction. This method was optimized to achieve a three-step preparation of 6-bromo-2-chloro-4-methylquinoline with a 48% overall yield from 4-bromoaniline (Wlodarczyk et al., 2011).
Molecular Structure Analysis
The molecular structure of 6-bromo-2-methylquinoline-4-carbohydrazide and related compounds has been elucidated using techniques such as 1H NMR spectroscopy. For instance, the structure of 6-bromoquinoline was characterized after synthesis from 4-bromoaniline, glycerol, and nitrobenzene by Skraup reaction, with the highest yield approaching 54% under optimized conditions (Li Wei, 2011).
Chemical Reactions and Properties
6-Bromo-2-methylquinoline derivatives undergo various chemical reactions to produce biologically active compounds. For example, bromo-4-iodoquinoline, an intermediate for synthesizing biologically active compounds, was prepared through a series of steps including cyclization and substitution reactions, demonstrating the versatility of these compounds in synthetic chemistry (Wenhui Wang et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Knorr Synthesis : The compound is involved in the Knorr synthesis, a process for preparing quinolines. This includes a condensation reaction between β-keto esters and bromoaniline, leading to the formation of anilides and subsequently 6-bromoquinolines (Wlodarczyk et al., 2011).
Applications in Organic Chemistry and Drug Synthesis
- Preparation of Quinoline Derivatives : It serves as a starting material in the preparation of various quinoline derivatives, which are key intermediates in the synthesis of pharmacologically active compounds (Choi & Chi, 2004).
- Synthesis of Substituted Quinoline Carbohydrazides : The compound is used in the synthesis of substituted quinoline-6-carbohydrazides, which are precursors for various biologically active molecules (Aleksanyan & Hambardzumyan, 2019).
Biological Applications
- Antimicrobial Activity : Quinoline derivatives synthesized using 6-Bromo-2-methylquinoline-4-carbohydrazide have been shown to possess antimicrobial activities, making them potential candidates for drug development (Alafeefy, 2008).
- Antiangiogenic Effects : Some quinoline derivatives synthesized from similar bromoquinolines have demonstrated antiangiogenic effects, suggesting potential applications in cancer research and therapy (Mabeta, Auer, & Mphahlele, 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-bromo-2-methylquinoline-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-6-4-9(11(16)15-13)8-5-7(12)2-3-10(8)14-6/h2-5H,13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBFGWOGYMQWIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351240 | |
| Record name | 6-bromo-2-methylquinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methylquinoline-4-carbohydrazide | |
CAS RN |
215778-63-5 | |
| Record name | 6-bromo-2-methylquinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide](/img/structure/B1269141.png)











![4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269169.png)
